
1-(4-iodo-2-methylphenyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-iodo-2-methylphenyl)-1H-pyrrole-2,5-dione, also known as IMD-0354, is a synthetic compound that has drawn significant attention from the scientific community due to its potential therapeutic applications. IMD-0354 is a selective inhibitor of nuclear factor-kappa B (NF-κB) essential modulator (NEMO), a protein that plays a crucial role in the regulation of the immune response and inflammation. In
Mécanisme D'action
1-(4-iodo-2-methylphenyl)-1H-pyrrole-2,5-dione selectively inhibits the activity of NEMO, a protein that is essential for the activation of NF-κB, a transcription factor that regulates the expression of genes involved in the immune response and inflammation. By inhibiting NEMO, this compound prevents the activation of NF-κB and the subsequent production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various disease models. In cancer research, this compound has been found to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in animal models. In autoimmune disorders, this compound has been shown to suppress the production of pro-inflammatory cytokines, reduce disease severity, and improve clinical outcomes in animal models. In inflammatory diseases, this compound has been shown to reduce inflammation and tissue damage, improve clinical outcomes, and enhance tissue repair in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-iodo-2-methylphenyl)-1H-pyrrole-2,5-dione has several advantages for lab experiments. It is a highly selective inhibitor of NEMO, which makes it an ideal tool for studying the role of NF-κB in various disease models. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, this compound also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in some disease models.
Orientations Futures
1-(4-iodo-2-methylphenyl)-1H-pyrrole-2,5-dione has significant potential for future research and therapeutic applications. Some possible future directions include:
1. Development of more potent and selective NEMO inhibitors.
2. Investigation of the effectiveness of this compound in combination with other drugs for the treatment of cancer, autoimmune disorders, and inflammatory diseases.
3. Exploration of the role of NEMO and NF-κB in other disease models, such as neurodegenerative diseases and cardiovascular diseases.
4. Development of novel drug delivery systems to improve the solubility and bioavailability of this compound in vivo.
5. Investigation of the long-term safety and efficacy of this compound in clinical trials.
In conclusion, this compound is a synthetic compound that has significant potential for therapeutic applications in various diseases. Its selective inhibition of NEMO and subsequent inhibition of NF-κB make it an ideal tool for studying the role of NF-κB in disease models. While this compound has some limitations for lab experiments, it has several advantages that make it readily available for research purposes. Future research on this compound and its potential therapeutic applications is warranted.
Méthodes De Synthèse
1-(4-iodo-2-methylphenyl)-1H-pyrrole-2,5-dione can be synthesized using a multi-step process starting from 4-iodo-2-methylbenzoic acid. The synthesis involves the conversion of the acid to an acid chloride, which is then reacted with pyrrole-2,5-dione to yield this compound. The final product is purified by crystallization and recrystallization, resulting in a white crystalline powder.
Applications De Recherche Scientifique
1-(4-iodo-2-methylphenyl)-1H-pyrrole-2,5-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In autoimmune disorders, this compound has been found to suppress the production of pro-inflammatory cytokines and reduce disease severity in animal models. In inflammatory diseases, this compound has been shown to reduce inflammation and tissue damage in animal models of arthritis and colitis.
Propriétés
IUPAC Name |
1-(4-iodo-2-methylphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO2/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(13)15/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMNWHXTZNKIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)N2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

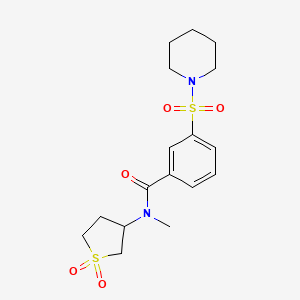
![(Z)-methyl 4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2745411.png)
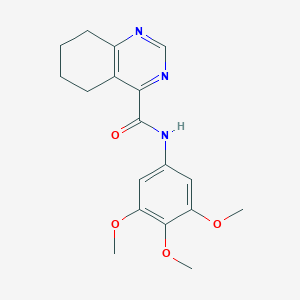
![{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2745418.png)
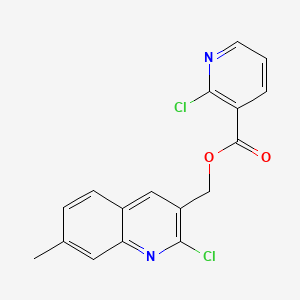
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide](/img/structure/B2745420.png)
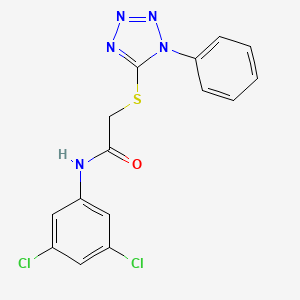
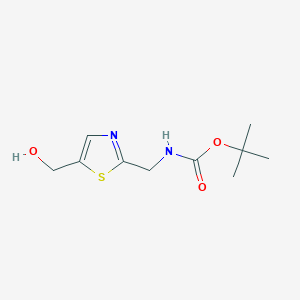
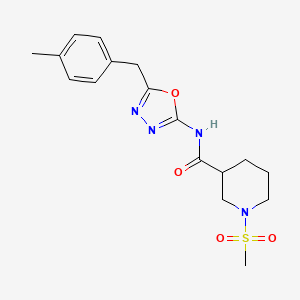
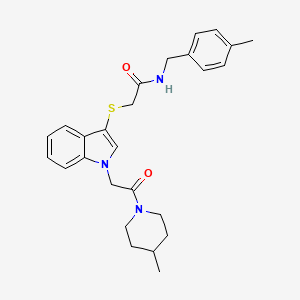


![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione](/img/no-structure.png)
![3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2745432.png)